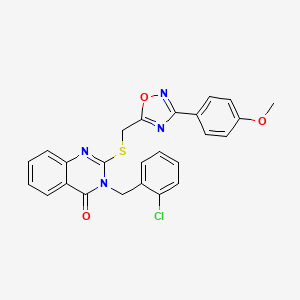
3-(2-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS Number: 2034400-49-0) is a novel quinazolinone derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C25H19ClN4O3S, with a molecular weight of approximately 491 g/mol. The chemical structure includes a chlorobenzyl group, an oxadiazole moiety, and a quinazolinone nucleus, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that derivatives similar to our compound showed moderate to strong activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
| Compound A (control) | Strong | Strong | Strong |
| Compound B (control) | Weak | Moderate | Weak |
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. A study on related compounds indicated that they inhibit the activity of key kinases such as EGFR and VEGFR-2, which play crucial roles in cancer cell proliferation and survival . The specific compound under discussion may exhibit similar mechanisms due to its structural components.
Case Study: EGFR/VEGFR Inhibition
In molecular docking studies, compounds with similar structures were shown to bind effectively to the active sites of EGFR and VEGFR-2, leading to apoptosis in cancer cell lines such as HCT116 (colon cancer) . This suggests that our compound could potentially serve as a lead for developing new anticancer agents.
The biological activity of the compound is likely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The presence of the quinazolinone core allows for interaction with tyrosine kinases.
- Oxidative Stress Modulation : Quinazoline derivatives may influence oxidative stress pathways, contributing to their anticancer effects.
- Antimicrobial Mechanism : The thioether linkage may enhance membrane permeability in microbial cells, leading to increased susceptibility.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-32-18-12-10-16(11-13-18)23-28-22(33-29-23)15-34-25-27-21-9-5-3-7-19(21)24(31)30(25)14-17-6-2-4-8-20(17)26/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJVFKDWWGVPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














